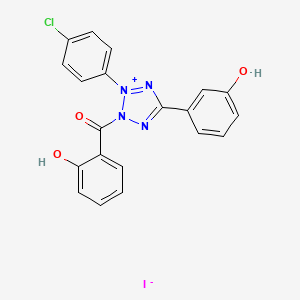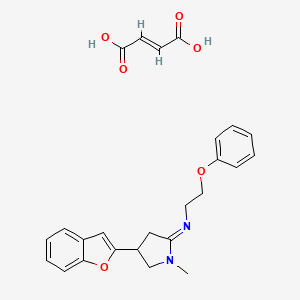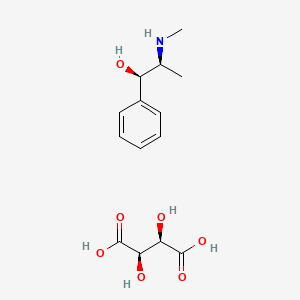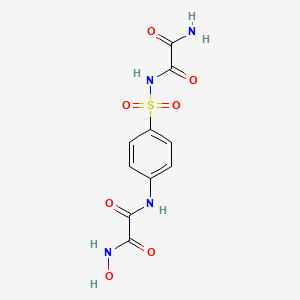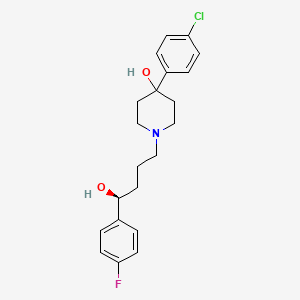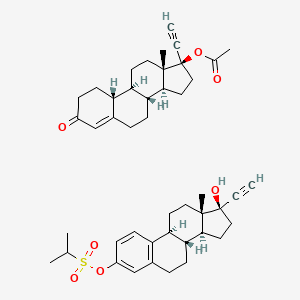
Deposiston
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deposiston is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deposiston can be synthesized through several methods, including chemical vapor deposition (CVD) and electrodeposition. In CVD, precursor gases react at high temperatures to form a solid layer of this compound on a substrate. The reaction conditions typically involve temperatures around 1000°C and the use of inert gases like argon as diluents . Electrodeposition involves the electrochemical reduction of metal ions from an electrolyte to form a metallic coating on a base material .
Industrial Production Methods
Industrial production of this compound often employs large-scale CVD processes due to their efficiency and ability to produce high-purity materials. The process involves the continuous flow of precursor gases into a reaction chamber, where they react and deposit a thin film of this compound on substrates. This method is widely used in the semiconductor and ceramic industries .
Analyse Chemischer Reaktionen
Types of Reactions
Deposiston undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or other reducing agents under controlled conditions.
Substitution: Substitution reactions typically occur in the presence of specific catalysts and under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of this compound, while reduction can yield pure this compound metal.
Wissenschaftliche Forschungsanwendungen
Deposiston has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in the development of biosensors and other diagnostic tools.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of high-performance coatings and thin films for electronic devices
Wirkmechanismus
The mechanism by which Deposiston exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, this compound acts as a catalyst, facilitating the conversion of reactants to products. In biological systems, it interacts with specific proteins and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Deposiston is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include:
Nickel: Used in electroplating and as a catalyst in various chemical reactions.
Copper: Known for its electrical conductivity and use in electronic devices.
Gold: Employed in medical applications and as a catalyst in specific reactions.
This compound stands out due to its versatility and wide range of applications across different fields.
Eigenschaften
CAS-Nummer |
54958-72-4 |
|---|---|
Molekularformel |
C45H58O7S |
Molekulargewicht |
743.0 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate;[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4S.C22H28O3/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4;1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3;1,13,17-20H,5-12H2,2-3H3/t19-,20-,21+,22+,23+;17-,18+,19+,20-,21-,22-/m10/s1 |
InChI-Schlüssel |
GBBLXLZDAKZQGW-XOCSYMDRSA-N |
Isomerische SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C.CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C |
Kanonische SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


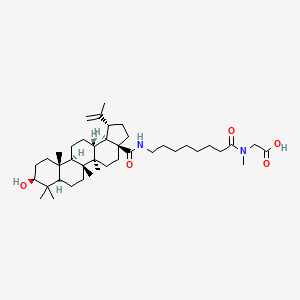
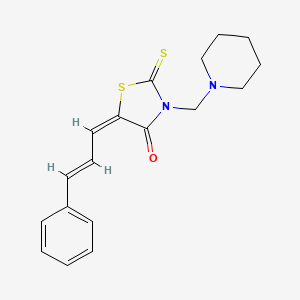
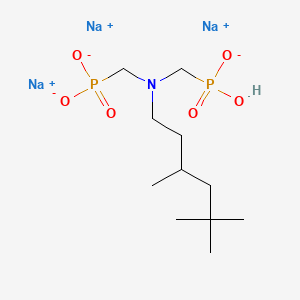
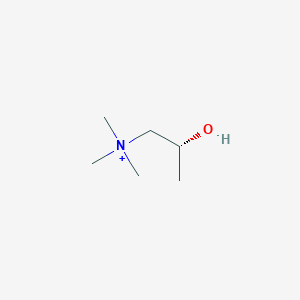

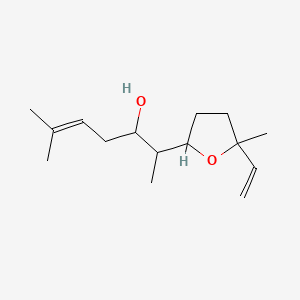
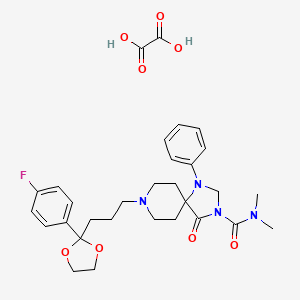
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
